![molecular formula C27H23N3O2S2 B283074 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a spirocyclic compound that contains a triazaspiro ring system and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its potent biological activities and its relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a scaffold for the design of novel bioactive compounds.
Synthesemethoden
The synthesis of 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-methylacetophenone with thiosemicarbazide to form 4-methyl-3-thiosemicarbazone. This compound is then reacted with 4-methylbenzaldehyde to form 4-methylbenzylidene-4-methyl-3-thiosemicarbazone. The final step involves the reaction of this compound with 1-phenyl-1,3-butanedione to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of several bacterial strains and also exhibit antifungal activity. In addition, this compound has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C27H23N3O2S2 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
(7E)-2-acetyl-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H23N3O2S2/c1-18-9-13-21(14-10-18)17-24-26(32)29(22-7-5-4-6-8-22)27(33-24)30(28-25(34-27)20(3)31)23-15-11-19(2)12-16-23/h4-17H,1-3H3/b24-17+ |
InChI-Schlüssel |
ONVIMNKLHZMYAT-JJIBRWJFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



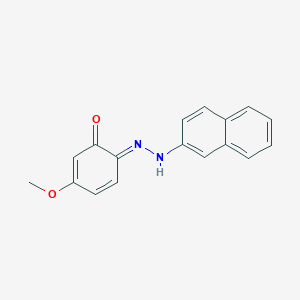
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
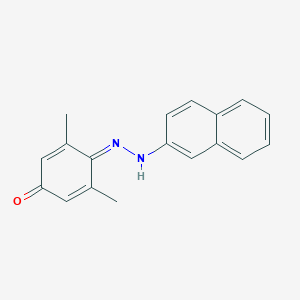
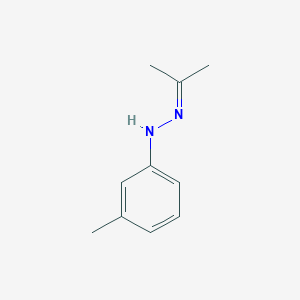

![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
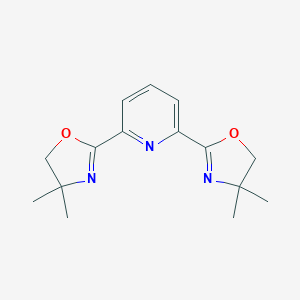
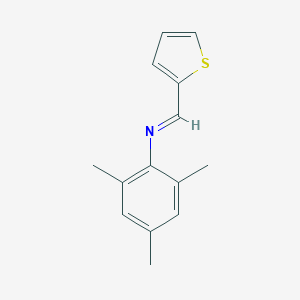
![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)